21-Deoxycortison

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Desoxycortison hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Desoxycortison entfaltet seine Wirkung durch Bindung an Mineralokortikoidrezeptoren in den Nieren. Diese Bindung fördert die Reabsorption von Natrium und Wasser, was zu einer Erhöhung des Blutvolumens und des Blutdrucks führt . Zu den molekularen Zielstrukturen gehören der Mineralokortikoidrezeptor und verschiedene Enzyme, die an der Steroidogenese beteiligt sind .

Ähnliche Verbindungen:

11-Desoxycorticosteron: Ein weiteres Mineralokortikoid mit ähnlichen Funktionen, aber unterschiedlicher Potenz.

Corticosteron: Ein Glukokortikoidhormon mit sowohl Mineralokortikoid- als auch Glukokortikoidaktivitäten.

Progesteron: Ein Vorläufer von Desoxycortison mit unterschiedlichen biologischen Rollen.

Eindeutigkeit: Desoxycortison ist einzigartig aufgrund seiner spezifischen Rolle als Vorläufer von Aldosteron und seiner starken Mineralokortikoidaktivität. Im Gegensatz zu Corticosteron besitzt es keine nennenswerte Glukokortikoidaktivität, was es stärker auf die Regulation des Elektrolythaushalts spezialisiert macht .

Wirkmechanismus

Target of Action

21-Deoxycortisone, also known as 21-desoxycortisone, is a naturally occurring, endogenous steroid and minor intermediate and metabolite in corticosteroid metabolism . It primarily targets the enzyme 11β-hydroxysteroid dehydrogenase, which plays a crucial role in the reversible formation of cortisone from cortisol .

Mode of Action

21-Deoxycortisone is related to 21-deoxycortisol (11β,17α-dihydroxyprogesterone) and is reversibly formed from it by 11β-hydroxysteroid dehydrogenase . This is analogous to the reversible formation of cortisone from cortisol. Furthermore, 21-Deoxycortisone can be transformed into cortisone by 21-hydroxylase .

Biochemical Pathways

The biochemical pathway of 21-Deoxycortisone involves the conversion of 17α-hydroxyprogesterone into 21-Deoxycortisone via the enzyme 11β-hydroxylase . This process is part of the larger corticosteroid metabolic pathway. The deficiency of the 21-hydroxylase enzyme leads to an excess of 17α-hydroxyprogesterone, a 21-carbon (C 21) steroid. This excess is accompanied by the accumulation of other C 21 steroids, such as 21-deoxycortisol .

Result of Action

The corticosteroid activity of 21-Deoxycortisone is lower than that of cortisol . As 21-Deoxycortisone can be at high levels in congenital adrenal hyperplasia, and it has structural similarity to cortisol, it can cross-react in immunoassays, resulting in a falsely normal or high cortisol result, when the true cortisol is actually low .

Biochemische Analyse

Biochemical Properties

21-Deoxycortisone is related to 21-deoxycortisol (11β,17α-dihydroxyprogesterone) and is reversibly formed from it by 11β-hydroxysteroid dehydrogenase, analogously to the reversible formation of cortisone from cortisol . It can be transformed into cortisone by 21-hydroxylase .

Cellular Effects

21-Deoxycortisol is a marker of congenital adrenal hyperplasia due to 21-hydroxylase deficiency . The deficiency of the 21-hydroxylase enzyme leads to excess of 17α-hydroxyprogesterone, a 21-carbon (C 21) steroid .

Molecular Mechanism

21-Deoxycortisone is formed by the 11β-hydroxylation of 17α-hydroxyprogesterone via 11β-hydroxylase (CYP11B1) . This process is reversible, and 21-Deoxycortisone can be transformed back into 17α-hydroxyprogesterone .

Temporal Effects in Laboratory Settings

It is known that 21-Deoxycortisone is a marker of congenital adrenal hyperplasia due to 21-hydroxylase deficiency .

Dosage Effects in Animal Models

The effects of 21-Deoxycortisone dosage in animal models are not well-studied. Corticosteroids, which 21-Deoxycortisone is a part of, have been studied extensively. Their pharmacologic and physiologic effects are inherently linked, and supraphysiologic exposure to corticoids is potentially detrimental to several metabolic, hormonal, and immunologic functions .

Metabolic Pathways

21-Deoxycortisone is involved in the corticosteroid metabolic pathway. It is formed from 17α-hydroxyprogesterone via 11β-hydroxylase (CYP11B1) and can be transformed into cortisone by 21-hydroxylase .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Desoxycortison wird aus Progesteron durch eine Reihe von Hydroxylierungsreaktionen synthetisiert. Der primäre Syntheseweg beinhaltet die Hydroxylierung von Progesteron an der 21. Kohlenstoffposition unter Verwendung von 21β-Hydroxylase . Diese enzymvermittelte Reaktion wandelt Progesteron in Desoxycortison um.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Desoxycortison durch mikrobielle Fermentationsprozesse hergestellt. Spezifische Stämme von Mikroorganismen, wie Pilze oder Bakterien, werden eingesetzt, um Progesteron zu hydroxylieren und so Desoxycortison zu erzeugen. Diese Methode ist aufgrund ihrer Effizienz und Wirtschaftlichkeit vorzuziehen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Desoxycortison unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Desoxycortison kann zu Corticosteron oxidiert werden, einem Glukokortikoidhormon.

Reduktion: Reduktion von Desoxycortison kann zu 11-Desoxycorticosteron führen, einem weiteren Steroidhormon.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Reagenzien, einschließlich Alkylhalogenide und Acylchloride, werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte:

Oxidation: Corticosteron

Reduktion: 11-Desoxycorticosteron

Substitution: Verschiedene Derivate mit veränderten biologischen Aktivitäten

Vergleich Mit ähnlichen Verbindungen

11-Deoxycorticosterone: Another mineralocorticoid with similar functions but different potency.

Corticosterone: A glucocorticoid hormone with both mineralocorticoid and glucocorticoid activities.

Progesterone: A precursor to deoxycortisone with distinct biological roles.

Uniqueness: Deoxycortisone is unique due to its specific role as a precursor to aldosterone and its potent mineralocorticoid activity. Unlike corticosterone, it lacks significant glucocorticoid activity, making it more specialized in regulating electrolyte balance .

Eigenschaften

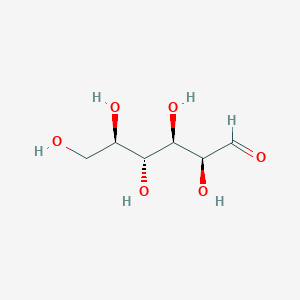

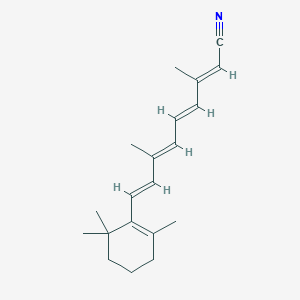

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-16,18,25H,4-9,11H2,1-3H3/t15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKLDDOGISCFCP-JSQCKWNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172167 | |

| Record name | 21-Deoxycortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1882-82-2 | |

| Record name | 21-Deoxycortisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1882-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21-Deoxycortisone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001882822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1882-82-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21-Deoxycortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-α-hydroxypregn-4-ene-3,11,20-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 21-DEOXYCORTISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60A688J7YQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 21-deoxycortisone in the context of adrenal steroidogenesis?

A1: 21-Deoxycortisone is a C11-oxy C21 steroid produced in the adrenal glands. While not traditionally considered a major player in androgen excess disorders, recent research suggests it contributes to the pool of active androgens like 11-ketodihydrotestosterone (11KDHT) via a pathway termed the “backdoor pathway.” [, , ]

Q2: How does 21-deoxycortisone contribute to 11KDHT production?

A2: 21-Deoxycortisone is metabolized to 11KDHT through a series of enzymatic conversions involving enzymes like 11β-hydroxysteroid dehydrogenase (11βHSD) and steroid 5α-reductase (SRD5A). [, , ] Notably, 11βHSD2 efficiently converts 21-deoxycortisone to 21-deoxycortisol, a key intermediate in this pathway. []

Q3: Are there any differences in how 21-deoxycortisone and its reduced form, 21-deoxycortisol, are metabolized in the backdoor pathway?

A3: Yes, studies indicate that SRD5A, a key enzyme in the backdoor pathway, more readily reduces the 11-hydroxy forms of these steroids (11β-hydroxyprogesterone and 11α-hydroxyprogesterone) compared to 21-deoxycortisone and 21-deoxycortisol. [, ]

Q4: How do the levels of 21-deoxycortisone and other C11-oxy steroids differ between various physiological and clinical states?

A4: Research utilizing advanced analytical techniques like Ultra Performance Convergence Chromatography Tandem Mass Spectrometry (UPC2-MS/MS) revealed distinct patterns: * Neonates: At birth, C11-oxy C21 steroids, including 21-deoxycortisone, are found at higher levels than C11-oxy C19 steroids. [] * PCOS: Women with Polycystic Ovary Syndrome exhibit a shift towards higher C11-oxy C19 steroid levels compared to C11-oxy C21 steroids. [] * BPH: In Benign Prostatic Hyperplasia, circulating C11-oxy C19 steroids are significantly higher than C11-oxy C21 steroids. []

Q5: Can 21-deoxycortisone be used to diagnose Congenital Adrenal Hyperplasia (CAH)?

A5: While not a primary diagnostic marker, 21-deoxycortisone levels are elevated in newborns with 21-hydroxylase deficiency, a common form of CAH. [, ] Rapid plasma assays measuring 21-deoxycortisone, along with other key steroids, can help diagnose specific enzyme deficiencies in CAH. []

Q6: What is the molecular formula and weight of 21-deoxycortisone?

A6: The molecular formula of 21-deoxycortisone is C21H28O4, and its molecular weight is 344.45 g/mol. [, ]

Q7: What insights do we have into the structural features of 21-deoxycortisone?

A7: X-ray crystallography studies have revealed the three-dimensional structure of 21-deoxycortisone. [, ] Key features include: * Ring conformations: Ring A adopts a half-chair conformation, Rings B and C are in chair conformations, and Ring D falls between a twist and a 13β-envelope conformation. * Ring junctions: A/B junction is quasi-trans, while B/C and C/D junctions are nearly trans. * Overall shape: The molecule exhibits a slight convexity towards the β side.

Q8: How important are hydrogen bonding interactions for 21-deoxycortisone?

A8: Both intramolecular and intermolecular hydrogen bonding play crucial roles in the structural stability and crystal packing of 21-deoxycortisone molecules. [, ]

Q9: What analytical techniques are used to quantify 21-deoxycortisone and other related steroids?

A9: Gas Chromatography/Mass Spectrometry (GC/MS) [] and Ultra Performance Convergence Chromatography Tandem Mass Spectrometry (UPC2-MS/MS) [, , ] are powerful tools for quantifying 21-deoxycortisone and profiling complex mixtures of steroid hormones in biological samples like urine, plasma, and faeces.

Q10: Beyond humans, has 21-deoxycortisone been studied in other species?

A11: Yes, research has investigated the adrenal metabolism of 21-deoxycortisone, specifically its 21-hydroxylation, in marsupial and eutherian species. [] This highlights the importance of understanding steroid hormone pathways across different animal groups.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B117839.png)